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molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No. B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
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Patent
US04675130

Procedure details

There is dissolved 0.5 mole (83 g) of 2-methyl-5-ureido phenol into two liters of isopropyl alcohol to which have been added six liters of ice water and two liters of ammonia (22° Be). To this solution there is added 0.5 mole (112.5 g) of 2-methyl-5-methoxy paraphenylene diamine dihydrochloride in 800 cc of water. Then little by little, and with agitation there is added 1 mole (228 g) of ammonium persulfate in 400 cc of water. The reaction mixture is then filtered to recover the above benzoquinone imine which is then washed with water, yielding 120 g of crude indoaniline. After recrystallizing the same in a mixture of dimethylformamide and water and drying the same in a vacuum at ambient temperature, the resulting product melts with decomposition at 248° C.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
112.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
ammonium persulfate
Quantity
228 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5](NC(N)=O)=[CH:4][C:3]=1[OH:12].N.Cl.Cl.C[C:17]1[CH:22]=[C:21]([NH2:23])[C:20](OC)=[CH:19][C:18]=1[NH2:26].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.C(O)(C)C>[CH:7]1[C:6](=[N:26][C:18]2[CH:17]=[CH:22][C:21]([NH2:23])=[CH:20][CH:19]=2)[CH:5]=[CH:4][C:3](=[O:12])[CH:2]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)N)O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
ice water
Quantity
6 L
Type
reactant
Smiles
Name
Quantity
2 L
Type
reactant
Smiles
N
Step Three
Name
Quantity
112.5 g
Type
reactant
Smiles
Cl.Cl.CC1=C(C=C(C(=C1)N)OC)N
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
ammonium persulfate
Quantity
228 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
to recover the above benzoquinone imine which
WASH
Type
WASH
Details
is then washed with water

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 121.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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